molecular formula C11H20Cl2N2 B13050813 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2hcl

1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2hcl

Cat. No.: B13050813
M. Wt: 251.19 g/mol
InChI Key: RPAKCMUPSVEOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The compound is typically found in its dihydrochloride salt form, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The resulting amine is purified through recrystallization or chromatography.

    Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which is then isolated by filtration and drying.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation Products: Imines or amides.

    Reduction Products: Secondary amines.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Methyl-phenyl)-ethane-1,2-diamine 2HCl
  • 1-(4-Ethyl-phenyl)-ethane-1,2-diamine 2HCl
  • 1-(4-Tert-butyl-phenyl)-ethane-1,2-diamine 2HCl

Uniqueness: 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H

InChI Key

RPAKCMUPSVEOJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.